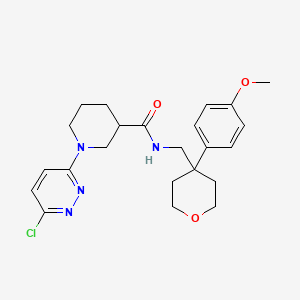

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyridazine moiety, a methoxyphenyl group, and a piperidine carboxamide structure, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Chloropyridazine Core: The chloropyridazine core can be synthesized through the chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyran ring is alkylated with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Piperidine Carboxamide: The piperidine ring is typically synthesized through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. The carboxamide group is then introduced through an amidation reaction using carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The chloropyridazine moiety can be reduced to a dihydropyridazine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

1-(6-chloropyridazin-3-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide: Lacks the tetrahydropyran moiety.

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is unique due to the presence of the tetrahydropyran moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.

Biological Activity

The compound 1-(6-chloropyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety, a piperidine ring, and a tetrahydropyran derivative. Its molecular formula is C21H26ClN3O3, and it has been characterized using various spectroscopic techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated potent antiproliferative effects against a range of cancer cell lines, including:

| Cell Line | GI (%) |

|---|---|

| HL-60 (leukemia) | 81.7 |

| MOLT-4 (leukemia) | 70.1 |

| A549 (lung cancer) | 58.4 |

| HCT-15 (colon cancer) | 69.8 |

| OVCAR-3 (ovarian cancer) | 67.0 |

The compound's mechanism involves the induction of apoptosis and inhibition of angiogenesis, as evidenced by its ability to significantly reduce the viability of these cancer cells in a dose-dependent manner .

Neuroprotective Effects

Additionally, the compound shows promise in neuroprotective applications. It has been evaluated for its potential effects on cognitive deficits associated with neurological disorders. In animal models, it demonstrated improvements in memory and learning behaviors, suggesting a possible role in treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study involving multiple NCI cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups .

Properties

Molecular Formula |

C23H29ClN4O3 |

|---|---|

Molecular Weight |

445.0 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C23H29ClN4O3/c1-30-19-6-4-18(5-7-19)23(10-13-31-14-11-23)16-25-22(29)17-3-2-12-28(15-17)21-9-8-20(24)26-27-21/h4-9,17H,2-3,10-16H2,1H3,(H,25,29) |

InChI Key |

AYQZALVPQAUKNE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.